6-Aminofluorescein

Description

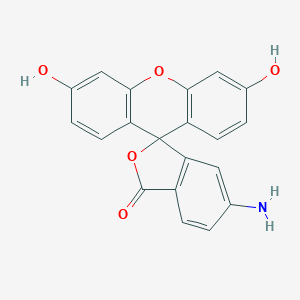

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAWSYSKQHLFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199588 | |

| Record name | Fluoresceinamine isomer II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51649-83-3 | |

| Record name | 6-Amino-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51649-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoresceinamine isomer II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051649833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoresceinamine isomer II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 6-Aminofluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminofluorescein is a pivotal fluorescent probe and a vital building block in the synthesis of more complex fluorescent molecules utilized extensively in biological research, diagnostics, and drug development. Its bright, stable fluorescence and reactive primary amine group make it an ideal candidate for labeling proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their endeavors.

Synthesis of this compound: A Two-Stage Process

The most prevalent and established method for synthesizing this compound is a two-stage process that begins with the creation of a nitrofluorescein intermediate, followed by the reduction of the nitro group to a primary amine.

Stage 1: Synthesis of 5- and 6-Nitrofluorescein

The initial step involves the condensation of 4-nitrophthalic acid with resorcinol (B1680541). This reaction typically yields a mixture of two structural isomers: 5-nitrofluorescein and 6-nitrofluorescein. The reaction is generally carried out at high temperatures, with or without a dehydrating agent or catalyst. Common catalysts include methanesulfonic acid or orthophosphoric acid, which facilitate the Friedel-Crafts acylation reaction.

A general workflow for the synthesis of the nitrofluorescein isomer mixture is depicted below.

Stage 2: Reduction of 6-Nitrofluorescein to this compound

Following the separation of the desired 6-nitrofluorescein isomer (details in the purification section), the nitro group is reduced to an amine. A common method for this reduction is the use of sodium sulfide (B99878) or a mixture of sodium sulfide and sodium hydrosulfide (B80085) in an aqueous solution.[1][2]

Purification of this compound

The purification process is critical and multi-stepped, focusing first on the separation of the 5- and 6-nitrofluorescein isomers, followed by the purification of the final this compound product.

Isomer Separation: Fractional Crystallization of Acylated Derivatives

A robust method for separating the 5- and 6-nitrofluorescein isomers involves their conversion to diacetate or dipropionate derivatives.[1][2][3] This chemical modification alters their solubility properties, allowing for their separation by fractional crystallization. For instance, the O-diacetyl derivatives can be crystallized from a mixture of ethanol (B145695) and toluene.[1][2] Similarly, dipropionate derivatives have been separated using crystallization from benzene (B151609).[3] After separation, the acyl groups are hydrolyzed to regenerate the nitrofluorescein isomers.

The general workflow for isomer separation is illustrated below.

Final Purification: Recrystallization and HPLC

After reduction of the purified 6-nitrofluorescein, the resulting this compound is typically purified by recrystallization.[4][5][6] The choice of solvent is critical and should be determined empirically to ensure high purity and yield.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product.[7] Reversed-phase HPLC, often using a C18 column, is commonly employed.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various sources regarding the synthesis and properties of this compound.

Table 1: Synthesis Yields

| Synthesis Step | Product | Reported Yield | Citation(s) |

| Condensation of 4-nitrophthalic acid and resorcinol | Mixture of 5- and 6-nitrofluorescein | 80-90% | [1][2][3] |

| Reduction and purification | This compound | ~60% (from mixed nitro isomers) | [1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| Molecular Formula | C₂₀H₁₃NO₅ | |

| Molecular Weight | 347.32 g/mol | |

| Excitation Maximum (λex) | ~490 nm | |

| Emission Maximum (λem) | ~520 nm (in 0.1 M Tris pH 9.0) | |

| Purity (by HPLC) | ≥95% to ≥98% | [7][8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 5- and 6-Nitrofluorescein Mixture

Materials:

-

4-Nitrophthalic acid

-

Resorcinol

-

Methanesulfonic acid or Orthophosphoric acid (90%)

-

Distilled water

Procedure:

-

Combine 4-nitrophthalic acid and resorcinol in a 1:2 molar ratio.[3]

-

Slowly add methanesulfonic acid or orthophosphoric acid as the catalyst and solvent.[3][9]

-

Heat the reaction mixture to 135°C (with orthophosphoric acid) or 95-100°C (with methanesulfonic acid) and maintain for several hours (e.g., 3.5 hours).[3][9]

-

Monitor the reaction progress by HPLC to ensure the consumption of starting materials.[9]

-

After completion, cool the mixture and precipitate the crude product by pouring it into water.[3][9]

-

Filter the precipitate, wash with water, and dry to obtain the mixture of 5- and 6-nitrofluorescein. A yield of approximately 90% can be expected.[3]

Protocol 2: Separation of 6-Nitrofluorescein via Dipropionate Derivative

Materials:

-

Mixture of 5- and 6-nitrofluorescein

-

Propionic anhydride (B1165640)

-

Ethyl alcohol

-

Benzene

Procedure:

-

Reflux the mixture of nitrofluorescein isomers with an excess of propionic anhydride (e.g., 1:8 molar ratio) for approximately 2.5 hours.[3]

-

Cool the reaction mixture to allow the 5-nitrofluorescein dipropionate to precipitate.[3]

-

Filter the precipitate and wash it with ethyl alcohol. The filtrate contains the 6-nitrofluorescein dipropionate.[3]

-

Treat the filtrate with distilled water to precipitate the crude 6-nitrofluorescein dipropionate as an oily residue, which can be crystallized by grinding.[3]

-

Filter the crystalline precipitate, wash with ethanol, and recrystallize from benzene to obtain pure 6-nitrofluorescein dipropionate.[3]

-

Hydrolyze the purified 6-nitrofluorescein dipropionate to yield pure 6-nitrofluorescein.

Protocol 3: Reduction of 6-Nitrofluorescein

Materials:

-

Purified 6-nitrofluorescein derivative (e.g., dipropionate)

-

Sodium sulfide

-

Water

-

Acetic acid

Procedure:

-

Boil the purified 6-nitrofluorescein derivative in an aqueous solution of sodium sulfide (e.g., 1:3.3 molar ratio) for about 2 hours.[3]

-

Cool the solution to room temperature and filter to remove any precipitated sulfur.[3]

-

Acidify the filtrate with acetic acid to precipitate the this compound.[3]

-

Filter the precipitate, wash, and dry to obtain the final product.

Protocol 4: HPLC Purity Analysis

Objective: To assess the purity of the final this compound product.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[10]

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.[11]

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.[11]

-

Sample of synthesized this compound dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO).

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the dissolved sample of this compound.

-

Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B over 20-30 minutes).

-

Monitor the elution profile at the absorbance maximum of this compound (~490 nm).

-

Assess the purity by integrating the peak area of the main product and any impurities. A pure sample should exhibit a single major peak.[12][13]

Application: Visualizing Receptor-Mediated Endocytosis

This compound is not a signaling molecule itself but is a versatile tool for fluorescently labeling ligands to study signaling pathways and cellular processes like receptor-mediated endocytosis.[9][14]

The workflow below illustrates the use of a this compound-labeled ligand to visualize its uptake into a cell via receptor-mediated endocytosis.

This workflow allows researchers to track the internalization and subsequent trafficking of the ligand-receptor complex within the cell, providing valuable insights into cellular signaling and drug delivery mechanisms.

References

- 1. Real-time endocytosis imaging as a rapid assay of ligand-GPCR binding in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of Fluorescein 5(6)-isothiocyanate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. mt.com [mt.com]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. veeprho.com [veeprho.com]

- 9. molbiolcell.org [molbiolcell.org]

- 10. hplc.eu [hplc.eu]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 13. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]

- 14. Quantitative visualization of endocytic trafficking through photoactivation of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Aminofluorescein: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 6-aminofluorescein (6-AF). It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent markers in their work. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its structure and application workflows.

Core Chemical Properties

This compound is a highly stable and versatile fluorescent dye widely used for labeling biomolecules.[1] Its bright fluorescence and solubility in aqueous solutions make it an invaluable tool in biological imaging, flow cytometry, and various analytical assays.[1]

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₃NO₅ | [1][2][3] |

| Molecular Weight | 347.32 g/mol | [2][3][4] |

| Appearance | Yellow to orange powder/solid | [1][2][4] |

| Melting Point | 285 °C (decomposes) | [2][5] |

| Excitation Maximum (λex) | ~490 nm | [4][6] |

| Emission Maximum (λem) | ~515-520 nm | [4][6] |

| Solubility | Methanol: 1 mg/mL | [2] |

| DMSO: 90 mg/mL | [7] | |

| Water: 50 mg/mL | ||

| Acetone: Soluble | ||

| Purity | ≥98% (HPLC) | [1][2] |

| CAS Number | 51649-83-3 | [2][3][4] |

Chemical Structure

This compound is an amine-reactive derivative of fluorescein (B123965), characterized by an amino group on the benzene (B151609) ring, which allows for its covalent conjugation to other molecules.[8][9] This functional group is key to its utility as a labeling reagent.

Caption: Chemical structure and identifiers of this compound.

Experimental Protocols

This compound is primarily used as a fluorescent labeling reagent for various biomolecules, including proteins and glycoproteins.[3][10] The amine group allows for covalent attachment to target molecules. The following protocols provide detailed methodologies for common applications.

This protocol outlines the general steps for labeling a target molecule with this compound.

-

Preparation of 6-AF Solution: Prepare a stock solution of this compound in an appropriate solvent like DMSO or PBS, typically at a concentration of 1–10 mM.[7]

-

Target Molecule Preparation: Dissolve the target molecule (e.g., protein, antibody) in a suitable buffer. The buffer should be free of primary amines (e.g., Tris) which can compete with the labeling reaction.[11]

-

Labeling Reaction: Add the 6-AF stock solution to the target molecule solution. The final concentration of 6-AF is typically in the range of 1–100 µM.[7] The reaction is often carried out at an alkaline pH (8.5-9.5) to facilitate the reaction with primary amines.[12]

-

Incubation: Incubate the reaction mixture for a set period (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light.[12]

-

Purification: Remove unreacted this compound from the labeled conjugate using size exclusion chromatography (e.g., Sephadex G-25 column).[4][12]

-

Analysis: Analyze the fractions to confirm labeling, for instance, by measuring fluorescence at the emission maximum of ~520 nm.[4]

Caption: General workflow for fluorescently labeling molecules with 6-AF.

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein commonly used for antibody conjugation.[9][13] Its protocol is analogous to how this compound can be used after conversion to an isothiocyanate or other amine-reactive form.

-

Antibody Preparation: Prepare a solution of the purified antibody (1-2 mg/mL) in an amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0).[9][11] If the initial buffer contains amines like Tris, dialyze the antibody against PBS.[11]

-

FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-5 mg/mL.[9][11]

-

Conjugation Reaction: Slowly add the FITC solution to the antibody solution while gently stirring. A common starting point is a 10:1 to 20:1 molar ratio of FITC to antibody.[12]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]

-

Stopping the Reaction: Optionally, add a quenching reagent like NH₄Cl to a final concentration of 50 mM to stop the reaction.[11]

-

Purification: Separate the FITC-conjugated antibody from unreacted FITC using a gel filtration column (e.g., Sephadex G-25) equilibrated with a storage buffer like PBS.[12]

-

Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC) to calculate the fluorescein-to-protein (F/P) molar ratio.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. alkemix.eu [alkemix.eu]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound CAS#: 51649-83-3 [m.chemicalbook.com]

- 6. 6-氨基荧光素 BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. This compound | 51649-83-3 [chemicalbook.com]

- 9. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 10. This compound fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. drmr.com [drmr.com]

6-Aminofluorescein: A Versatile Tool in Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

6-Aminofluorescein (6-AF) is a derivative of the widely recognized fluorophore, fluorescein (B123965). Possessing a reactive primary amine group, 6-AF serves as a versatile building block for the synthesis of a wide array of fluorescent probes. Its excellent photophysical properties, including strong absorption of blue light and emission of bright green fluorescence, make it an invaluable tool in various biological research and drug development applications. This guide provides a comprehensive overview of the core uses of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications in Biological Research

This compound is predominantly utilized as a fluorescent labeling reagent.[1][2] Its primary amine allows for straightforward conjugation to various biomolecules and surfaces, enabling researchers to visualize, track, and quantify biological processes.

Key application areas include:

-

Bioconjugation and Labeling: The most common application of this compound is the fluorescent labeling of proteins, peptides, and other biomolecules.[1][2] The amine group can be readily coupled to carboxylic acids, aldehydes, ketones, and other reactive groups on the target molecule. These labeled molecules are then used in a multitude of downstream applications.

-

Immunoassays: 6-AF and its derivatives are frequently employed in various immunoassay formats, most notably in Fluorescence Polarization Immunoassays (FPIA).[3][4] FPIA is a homogeneous assay technique that allows for the rapid and sensitive quantification of antigens or antibodies in solution.[3]

-

Enzyme Activity Assays: this compound can be incorporated into substrates for various enzymes, such as proteases.[5][6] Cleavage of the substrate by the enzyme results in a change in the fluorescent signal, enabling the quantification of enzyme activity.

-

Biological Imaging: As a bright and stable fluorophore, this compound is used in fluorescence microscopy to visualize cellular structures and processes.[7]

-

pH Sensing: Like its parent compound fluorescein, this compound's fluorescence is pH-sensitive, making it a useful indicator for measuring intracellular pH.

Quantitative Data

The photophysical properties of this compound are crucial for its application in fluorescence-based assays. While the exact values can be influenced by the solvent environment and conjugation state, the following table summarizes key quantitative data for this compound.

| Parameter | Value | Conditions |

| Maximum Excitation Wavelength (λex) | ~490-495 nm | In 0.1 M Tris pH 9.0 or 0.1 N NaOH[8][9] |

| Maximum Emission Wavelength (λem) | ~515-520 nm | In 0.1 M Tris pH 9.0[8][10] |

| Molecular Weight | 347.32 g/mol | [1][11] |

| Fluorescence Quantum Yield (ΦF) | ~0.925 (for Fluorescein) | In 0.1 N NaOH[1] |

| Molar Extinction Coefficient (ε) | Not definitively reported for 6-isomer | For Fluorescein: ~70,000-90,000 M⁻¹cm⁻¹ at ~490 nm |

Experimental Protocols

Protein Labeling with this compound

This protocol describes the covalent labeling of a protein with this compound using a carbodiimide (B86325) crosslinker.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, MES, HEPES)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS in anhydrous DMSO to a final concentration of 100 mg/mL each.

-

Activation of this compound:

-

Combine 10 µL of the this compound solution with 10 µL of the EDC/NHS solution.

-

Incubate for 15 minutes at room temperature to activate the carboxyl groups on the protein for reaction with the amine of this compound.

-

-

Labeling Reaction:

-

Add the activated this compound mixture to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

-

Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

Fluorescence Polarization Immunoassay (FPIA)

This protocol outlines a competitive FPIA for the detection of a small molecule antigen.

Materials:

-

Antibody specific to the antigen of interest

-

This compound labeled antigen (tracer)

-

Unlabeled antigen (standard and sample)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Black, low-binding 96-well or 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Dilute the antibody and the this compound labeled tracer to their optimal concentrations in Assay Buffer. These concentrations need to be determined empirically through titration experiments.

-

Prepare a serial dilution of the unlabeled antigen standard in Assay Buffer.

-

-

Assay Setup:

-

To each well of the microplate, add:

-

25 µL of Assay Buffer (for blanks) or unlabeled antigen standard/sample.

-

25 µL of the diluted antibody solution.

-

-

Mix gently and incubate for 15-30 minutes at room temperature.

-

-

Tracer Addition: Add 50 µL of the diluted this compound labeled tracer to all wells.

-

Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (in mP units) of each well using a plate reader with appropriate excitation (~485 nm) and emission (~520 nm) filters.

-

Data Analysis:

-

Subtract the average mP value of the blank wells from all other readings.

-

Plot the mP values against the concentration of the unlabeled antigen standard to generate a standard curve.

-

Determine the concentration of the antigen in the samples by interpolating their mP values on the standard curve.

-

Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3, a key enzyme in apoptosis, using a this compound-labeled peptide substrate. A substrate such as Ac-DEVD-AFC (where AFC is 7-amino-4-fluorocoumarin, a derivative of this compound) can be used.

Materials:

-

Cell lysate or purified caspase-3

-

Caspase-3 substrate (e.g., Ac-DEVD-AFC)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Black 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and keep it on ice.

-

Reconstitute the caspase-3 substrate in DMSO to a stock concentration of 10 mM.

-

-

Prepare Samples:

-

Induce apoptosis in cell culture, if measuring activity from cell lysates.

-

Prepare cell lysates according to standard protocols.

-

Determine the protein concentration of the lysates.

-

-

Assay Reaction:

-

To each well of the black microplate, add 50 µL of cell lysate (containing 50-100 µg of protein) or purified caspase-3.

-

Prepare a reaction mix by diluting the caspase-3 substrate to a final concentration of 50 µM in the Assay Buffer.

-

Initiate the reaction by adding 50 µL of the reaction mix to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader with excitation at ~400 nm and emission at ~505 nm (wavelengths may vary depending on the specific AFC derivative).

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each sample.

-

The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-3 activity.

-

Mandatory Visualizations

Caption: Workflow for labeling a protein with this compound.

Caption: Workflow for a competitive Fluorescence Polarization Immunoassay.

Caption: Workflow for a Caspase-3 activity assay using a 6-AF derivative.

References

- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput fluorescence polarization immunoassay by using a portable fluorescence polarization imaging analyzer - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. nanomicronspheres.com [nanomicronspheres.com]

- 11. biorbyt.com [biorbyt.com]

An In-Depth Technical Guide to the Fluorescence Mechanism of 6-Aminofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core mechanism governing the fluorescence of 6-Aminofluorescein (6-AF). It delves into the photophysical properties, the profound influence of pH on its fluorescent behavior, and its practical application in bioconjugation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile fluorophore in their work.

Core Fluorescence Mechanism of this compound

The fluorescence of this compound, a derivative of fluorescein (B123965), is intrinsically linked to its molecular structure and the surrounding chemical environment, most notably the pH. The core of its fluorescence emanates from the rigid xanthene ring system, which provides a conjugated π-electron system. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of this excited state. The subsequent return to the ground state (S₀) can occur through the emission of a photon, a process known as fluorescence.

The efficiency of this fluorescence is highly dependent on the ionic form of the this compound molecule, which is governed by the pH of the solution. Like its parent molecule, fluorescein, this compound can exist in several ionic states: a cation at very low pH, a neutral lactone form, a monoanion, and a dianion at alkaline pH. The dianionic form is the most fluorescent species.[1]

The presence of the amino group at the 6-position of the phthalic acid moiety influences the electronic properties of the molecule. In aqueous solutions, the dianions of aminofluoresceins are practically non-fluorescent.[2][3] This is a significant deviation from fluorescein itself. However, in non-hydrogen bond-donating solvents, the quantum yields of aminofluoresceins are considerably higher.[2][3][4][5] This suggests that in aqueous environments, the amino group may participate in quenching mechanisms, possibly through interactions with water molecules.

The key to unlocking the fluorescence of this compound in biological applications, which are typically in aqueous buffers, is to maintain a pH that favors the dianionic form, where both the hydroxyl and carboxyl groups are deprotonated. In this state, the molecule adopts a more planar and rigid conformation, which minimizes non-radiative decay pathways and maximizes fluorescent output.

Quantitative Photophysical Data

Quantitative data on the pH-dependent photophysical properties of this compound is not extensively available in the literature. However, the behavior of fluorescein provides a well-studied model to understand the principles. The following tables summarize the available data for this compound and the pH-dependent properties of fluorescein as a reference.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions |

| Excitation Maximum (λex) | 490 nm | 0.1 M Tris, pH 9.0 |

| Emission Maximum (λem) | 520 nm | 0.1 M Tris, pH 9.0 |

| Molecular Weight | 347.32 g/mol | - |

| Appearance | Yellow to orange powder | - |

Data sourced from product datasheets.[6]

Table 2: pH-Dependent Photophysical Properties of Fluorescein (as a proxy)

| pH | Ionic Form | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| < 2 | Cation | ~11,000 at ~435 nm | Very Low |

| 4.3 | Neutral/Monoanion | ~29,000 at ~453/472 nm | 0.20 - 0.35 |

| 6.4 | Monoanion/Dianion | - | Increases significantly |

| > 8 | Dianion | ~76,900 at ~490 nm | ~0.92 |

This data is for the parent fluorescein molecule and serves to illustrate the pH-dependent trend.[1][7]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.92).

Materials:

-

This compound

-

Fluorescein sodium salt (as standard)

-

Spectroscopy grade solvent (e.g., 0.1 M NaOH for the standard, and a series of buffers for the sample to test pH dependence)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the fluorescein standard in 0.1 M NaOH.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the desired aqueous buffers of varying pH.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength (e.g., 490 nm).

-

-

Fluorescence Measurement:

-

Using the fluorometer, record the fluorescence emission spectrum for each working solution, using the same excitation wavelength as in the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (for dilute aqueous solutions, this ratio is often assumed to be 1).

-

-

Protocol 2: Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with this compound. The amino group of 6-AF can be coupled to carboxyl groups on a protein using a carbodiimide (B86325) crosslinker like EDC.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., MES or HEPES)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Conjugation buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

DMSO (for dissolving 6-AF)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

-

Activation of Carboxyl Groups:

-

Add a molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution. Incubate for 15-30 minutes at room temperature. The NHS ester intermediate increases the efficiency of the reaction.

-

-

Preparation of this compound:

-

Dissolve this compound in a minimal amount of DMSO to prepare a stock solution.

-

-

Conjugation Reaction:

-

Add a molar excess of the this compound solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to consume any unreacted NHS esters. Incubate for 30 minutes.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column. The protein-dye conjugate will elute first.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 490 nm (for 6-AF).

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Simplified Jablonski diagram for this compound fluorescence.

Caption: Influence of pH on the ionic forms and fluorescence of this compound.

Caption: Experimental workflow for protein conjugation with this compound.

References

- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aminofluoresceins Versus Fluorescein: Peculiarity of Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence of aminofluoresceins as an indicative process allowing one to distinguish between micelles of cationic surfactants and micelle-like aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-アミノフルオレセイン BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

6-Aminofluorescein: A Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminofluorescein is a derivative of the highly versatile fluorescent dye, fluorescein (B123965). It is widely utilized as a fluorescent labeling reagent for proteins and other biomolecules, finding applications in fluorescence microscopy, flow cytometry, and fluorescent antibody techniques.[1] Its utility stems from its bright, yellow-green fluorescence and the presence of a reactive primary amine group that allows for covalent attachment to target molecules. This guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design.

Core Spectral Properties

| Parameter | Value | Conditions | Source |

| Excitation Maximum (λex) | ~490-495 nm | General | [2] |

| 490 nm | For labeling buckysomes | [2] | |

| 490 nm | In 0.1 M Tris, pH 9.0 | [3] | |

| 495 nm | General | ||

| Emission Maximum (λem) | ~515-525 nm | General | [2] |

| 515 nm | For labeling buckysomes | [2] | |

| 520 nm | In 0.1 M Tris, pH 9.0 | [3] | |

| 525 nm | General | ||

| Molar Extinction Coefficient (ε) | Data not available for this compound. For Fluorescein: 92,300 cm⁻¹M⁻¹ | In basic ethanol (B145695) (at 500.2 nm) | [4] |

| Fluorescence Quantum Yield (Φf) | Data not available for this compound. Dianions of aminofluoresceins are practically non-fluorescent in water, and quantum yields are low in alcohols. For 5-Aminofluorescein: 0.22. For Fluorescein: 0.97 | In water and alcohols. In Ethanol with 1 mM NaOH. In basic ethanol. | [5] |

Experimental Protocols

Accurate determination of the spectral properties of this compound is crucial for its effective use in quantitative fluorescence-based assays. Below are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the optimal excitation and emission wavelengths of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, or a relevant buffer like 0.1 M Tris pH 9.0)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO).

-

Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution in the same solvent. The absorbance of this solution at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Determination of Emission Spectrum:

-

Place a cuvette with the solvent blank in the spectrofluorometer and record a blank scan over the expected emission range (e.g., 480-700 nm) while exciting at a known wavelength (e.g., 490 nm).

-

Replace the blank with the this compound solution.

-

Set the excitation wavelength to an estimated maximum (e.g., 490 nm).

-

Scan the emission monochromator over a range of wavelengths (e.g., 500-700 nm) to obtain the emission spectrum.

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

Subtract the blank spectrum from the sample spectrum to correct for solvent Raman scattering and other background signals.

-

-

Determination of Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 400-510 nm) to obtain the excitation spectrum.

-

The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

-

Determination of Molar Extinction Coefficient (ε)

This protocol describes how to determine the molar extinction coefficient of this compound using a UV-Visible spectrophotometer, based on the Beer-Lambert law (A = εcl).

Materials:

-

This compound

-

Spectroscopic grade solvent

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution with at least five different concentrations. The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Absorbance Measurement:

-

Set the spectrophotometer to scan a range of wavelengths (e.g., 350-550 nm).

-

Use the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum for each dilution.

-

Identify the wavelength of maximum absorbance (λmax). This should correspond to the excitation maximum.

-

-

Data Analysis:

-

For each concentration, record the absorbance at the λmax.

-

Plot a graph of absorbance at λmax (A) versus concentration (c).

-

Perform a linear regression on the data points. The plot should be a straight line passing through the origin.

-

The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length of the cuvette (l, typically 1 cm).

-

Calculate ε using the formula: ε = slope / l. The units of ε are M⁻¹cm⁻¹.

-

Determination of Fluorescence Quantum Yield (Φf)

This protocol describes the relative method for determining the fluorescence quantum yield of this compound by comparing it to a well-characterized standard with a known quantum yield.

Materials:

-

This compound

-

A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., fluorescein in 0.1 N NaOH, Φf = 0.925).[6]

-

Spectroscopic grade solvent (the same for both sample and standard if possible)

-

Spectrofluorometer

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample and Standard Preparation:

-

Prepare a series of dilutions of both this compound and the fluorescence standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept low (ideally between 0.01 and 0.1) to minimize inner filter effects.

-

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring to use the same excitation wavelength, slit widths, and other instrument settings for all measurements.

-

-

Data Analysis:

-

For each spectrum, integrate the area under the fluorescence emission curve.

-

Plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard.

-

Determine the slope (gradient, Grad) of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the this compound (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the spectral properties of this compound.

Conclusion

This compound is a valuable tool for fluorescent labeling in various research and development applications. A thorough understanding of its spectral properties is essential for its effective and quantitative use. This guide provides a summary of its known spectral characteristics and detailed protocols for their experimental determination. Researchers are encouraged to perform these measurements under their specific experimental conditions to ensure the accuracy and reliability of their results.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]

- 4. omlc.org [omlc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Aminofluorescein: An In-depth Technical Guide to Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminofluorescein (6-AF) is a versatile and widely utilized fluorescent dye belonging to the fluorescein (B123965) family. Its robust fluorescent properties, including a high quantum yield and strong absorption in the visible spectrum, make it an invaluable tool for labeling a diverse range of biomolecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical and fluorescent properties, detailed protocols for labeling proteins, antibodies, and nucleic acids, and its applications in various research and drug development contexts.

Physicochemical and Fluorescent Properties of this compound

This compound is characterized by its amine-reactive group, which allows for covalent conjugation to various functional groups on target molecules. Its fluorescence is characterized by a distinct excitation and emission profile, making it suitable for detection with standard fluorescence microscopy and flow cytometry equipment.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₃NO₅ | [1] |

| Molecular Weight | 347.32 g/mol | [1][2] |

| Appearance | Yellow to orange powder | [1][3] |

| Excitation Maximum (λex) | ~490 nm | |

| Emission Maximum (λem) | ~520 nm | |

| Solubility | Soluble in methanol (B129727) and DMSO | [4] |

| Purity | ≥98% (HPLC) | [1][3] |

Principles of this compound Labeling

The primary amine group on the this compound molecule is the key to its utility as a labeling reagent. This amine group can be covalently coupled to various functional groups on biomolecules, most commonly carboxyl groups and aldehyde groups. The choice of coupling chemistry depends on the target molecule and the available functional groups.

For instance, in the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxyl groups on a protein can be activated to form a reactive intermediate that readily couples with the amine group of 6-AF, forming a stable amide bond.

Caption: General workflow for labeling a protein with this compound using EDC chemistry.

Experimental Protocols

The following are detailed protocols for labeling proteins, antibodies, and nucleic acids with this compound. These protocols are intended as a starting point and may require optimization based on the specific biomolecule and experimental conditions.

Protein Labeling with this compound

This protocol describes the labeling of a generic protein with available carboxyl groups using EDC chemistry.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., MES or PBS)

-

This compound (6-AF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to enhance coupling efficiency)

-

Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare 6-AF Solution: Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).

-

Prepare EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of EDC and, if used, NHS in the Reaction Buffer.

-

Activation of Protein: Add a 10-20 fold molar excess of EDC (and NHS) to the protein solution. Incubate for 15 minutes at room temperature.

-

Labeling Reaction: Add a 10-20 fold molar excess of the 6-AF solution to the activated protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes.

-

Purification: Separate the labeled protein from unreacted 6-AF and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 490 nm (for 6-AF).

Antibody Labeling with this compound

This protocol is a modification of the general protein labeling protocol, optimized for antibodies.[5]

Materials:

-

Antibody (in amine-free buffer like PBS)

-

This compound

-

EDC and Sulfo-NHS

-

Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

DMSO

-

Desalting column

Procedure:

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.

-

Prepare Reagents: Prepare stock solutions of 6-AF in DMSO (10 mg/mL) and EDC/Sulfo-NHS in water (10 mg/mL) immediately before use.

-

Reaction Setup: In a microcentrifuge tube, combine the antibody solution with a 20-fold molar excess of EDC and Sulfo-NHS.

-

Add 6-AF: Immediately add a 10 to 20-fold molar excess of the 6-AF stock solution to the antibody mixture.

-

Incubation: Incubate for 1-2 hours at room temperature, protected from light.

-

Purification: Remove unreacted dye and reagents using a desalting column equilibrated with PBS.

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Nucleic Acid Labeling with this compound

This protocol describes a method for labeling DNA with this compound, which often involves the introduction of an amine group to the DNA first.[6]

Materials:

-

Amine-modified DNA

-

This compound

-

EDC and Sulfo-NHS

-

Labeling Buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)

-

DMSO

-

Ethanol

-

3 M Sodium Acetate

Procedure:

-

Prepare Amine-Modified DNA: Synthesize or purchase DNA with a 5' or 3' amine modification.

-

Prepare 6-AF Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Prepare EDC/Sulfo-NHS Solution: Prepare a fresh solution of EDC and Sulfo-NHS in the Labeling Buffer.

-

Labeling Reaction:

-

Dissolve the amine-modified DNA in the Labeling Buffer.

-

Add a 50-fold molar excess of the 6-AF solution.

-

Add a 20-fold molar excess of the EDC/Sulfo-NHS solution.

-

-

Incubation: Incubate the reaction for 4-16 hours at room temperature in the dark.

-

Purification:

-

Precipitate the labeled DNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold absolute ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge to pellet the DNA, wash with 70% ethanol, and resuspend in a suitable buffer (e.g., TE buffer).

-

Alternatively, purify using a suitable chromatography column.

-

Applications of this compound Labeled Biomolecules

This compound labeled molecules are instrumental in a variety of biological and biomedical research applications.

Fluorescence Microscopy and Cellular Imaging

6-AF labeled antibodies and other probes are widely used in immunofluorescence to visualize the localization of specific proteins within cells and tissues.[3][7][8][9] The bright fluorescence of 6-AF allows for high-contrast imaging of cellular structures.

Caption: A typical workflow for indirect immunofluorescence using a 6-AF labeled secondary antibody.

Flow Cytometry

In flow cytometry, 6-AF labeled antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[3]

Immunoassays (ELISA)

This compound can be used in the development of fluorescence-based Enzyme-Linked Immunosorbent Assays (ELISAs). In this format, a 6-AF labeled detection antibody provides a fluorescent signal that is proportional to the amount of analyte present.

Visualizing Receptor-Ligand Interactions

Fluorescently labeled ligands, using dyes like this compound, are powerful tools for studying receptor-ligand binding events on the cell surface.[10][11][12][13] This allows for the visualization and quantification of receptor distribution and dynamics.

Caption: A simplified signaling pathway illustrating the use of a 6-AF labeled ligand to study receptor binding and downstream events.

Conclusion

This compound remains a cornerstone fluorescent dye for the labeling of biomolecules in a wide array of research and diagnostic applications. Its favorable spectral properties, coupled with straightforward and versatile conjugation chemistries, ensure its continued relevance in the fields of cell biology, immunology, and drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their experimental workflows.

References

- 1. alkemix.eu [alkemix.eu]

- 2. 6-氨基荧光素 | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemical methods of DNA and RNA fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nano-fluorophores as enhanced diagnostic tools to improve cellular imaging [nmj.mums.ac.ir]

- 8. Editorial on the Special Issue “Fluorescence Imaging and Analysis of Cellular Systems” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multispectral live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme-based visualization of receptor-ligand binding in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

6-Aminofluorescein: A Comprehensive Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive introduction to 6-aminofluorescein, a versatile fluorescent probe, for professionals in research, science, and drug development who are new to fluorescence microscopy. This document outlines its core properties, provides detailed experimental protocols, and illustrates key concepts through diagrams to facilitate a deeper understanding of its application.

Introduction to Fluorescence Microscopy and this compound

Fluorescence microscopy is a powerful imaging technique that utilizes the phenomenon of fluorescence to visualize specific molecules or structures within a sample.[1][2] In essence, a fluorescent molecule, or fluorophore, absorbs light at a specific wavelength (excitation) and, after a brief interval, emits light at a longer wavelength (emission).[1] This emitted light is then detected by the microscope, allowing for high-contrast imaging of the labeled components against a dark background.[3]

This compound is a derivative of the well-known fluorophore, fluorescein (B123965). It is widely used as a fluorescent labeling reagent in various biological applications due to its bright, yellow-green fluorescence and its amine-reactive nature, which allows for its covalent attachment to biomolecules.[4][5] Its utility spans across biological imaging, flow cytometry, diagnostic assays, and drug development research.

Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₃NO₅ | [5] |

| Molecular Weight | 347.32 g/mol | [5][6] |

| Appearance | Yellow to orange powder | |

| Excitation Maximum (λex) | ~490 - 495 nm | [4][7] |

| Emission Maximum (λem) | ~515 - 525 nm | [3][7] |

| Molar Extinction Coefficient (ε) | ~92,300 cm⁻¹M⁻¹ (for Fluorescein) | |

| Quantum Yield (Φ) | ~0.92 (for Fluorescein dianion) | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in methanol, DMSO, and acetone | |

| Storage | Store at 0-8 °C, protected from light |

Note on pH Sensitivity: The fluorescence of fluorescein and its derivatives, including this compound, is known to be pH-dependent. The monoanion and dianion forms, which are prevalent at neutral to alkaline pH, are the primary fluorescent species. Acidic environments can protonate the molecule, leading to a significant decrease in fluorescence. Therefore, maintaining a pH between 7 and 9 is crucial for optimal fluorescence.

Key Applications in Research and Drug Development

This compound's versatility makes it a valuable tool in a multitude of applications:

-

Biological Imaging: Its primary use is as a fluorescent label for visualizing cellular components with high clarity in fluorescence microscopy.

-

Immunofluorescence: It can be conjugated to antibodies to specifically label and visualize target proteins within cells and tissues.

-

Protein and Nucleic Acid Labeling: The amine group on this compound allows for its covalent attachment to proteins, peptides, and amine-modified oligonucleotides.[5]

-

Flow Cytometry: It serves as a fluorescent marker for the detection and quantification of biomolecules in flow cytometry.

-

Drug Development: Researchers utilize this compound to study drug interactions, cellular uptake, and for the development of fluorescent-based assays.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protein Labeling with an Amine-Reactive Dye

This protocol is a general guideline for conjugating an amine-reactive fluorescein derivative to a protein, such as an antibody. The principle involves the reaction of the amine group on the protein with an activated form of the dye.

Materials:

-

Protein solution (e.g., antibody) at 1-2 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

This compound

-

Activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, dialyze the protein against the reaction buffer overnight at 4°C.

-

Dye Preparation: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Activation (if necessary): If not using a pre-activated ester form of fluorescein, activate the carboxyl group of a related derivative (like carboxyfluorescein) by incubating it with EDC and Sulfo-NHS. For direct conjugation using the amine group of this compound to a carboxyl group on a target, the target molecule's carboxyl groups would be activated.

-

Labeling Reaction: Slowly add the dissolved dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the quenching solution and incubate for another 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute will be the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~495 nm (for the fluorescein).

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound-conjugated secondary antibody to detect a primary antibody bound to a specific cellular target.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody (specific to the target of interest)

-

This compound-conjugated secondary antibody (recognizes the primary antibody)

-

Antifade mounting medium

Procedure:

-

Cell Preparation: Rinse the cells on coverslips twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm).

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure of this compound, a typical workflow for its use in indirect immunofluorescence, and a simplified schematic of a fluorescence microscope.

Caption: Chemical structure of this compound.

Caption: A typical experimental workflow for indirect immunofluorescence.

Caption: Simplified light path in an epifluorescence microscope.

Conclusion

This compound is a robust and versatile fluorescent dye that serves as an excellent entry point for researchers beginning their work in fluorescence microscopy. Its bright fluorescence, well-characterized spectral properties, and straightforward conjugation chemistry make it a reliable tool for a wide range of applications in biological research and drug development. By understanding its fundamental properties and following established protocols, researchers can effectively utilize this compound to generate high-quality, specific fluorescent images and data.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-アミノフルオレセイン | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. alkemix.eu [alkemix.eu]

- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

6-Aminofluorescein: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of 6-Aminofluorescein for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound (6-AF), a widely utilized fluorescent probe in biological and chemical research. This document details its core physicochemical properties, provides in-depth experimental protocols for its application in biomolecule labeling and the detection of oxidative protein damage, and presents visual workflows to facilitate experimental design.

Core Properties of this compound

This compound is a derivative of fluorescein, a well-known fluorophore. The presence of an amine group allows for its covalent conjugation to various biomolecules.

| Property | Value | References |

| CAS Number | 51649-83-3 | [1][2][3][4][5][6][7] |

| Molecular Weight | 347.32 g/mol | [1][2][3][5][6][7] |

| Molecular Formula | C₂₀H₁₃NO₅ | [1][3][4][5] |

| Appearance | Yellow to orange solid/powder | [1][2][4] |

| Excitation Wavelength (λex) | ~490-495 nm | [1][6][7] |

| Emission Wavelength (λem) | ~515-520 nm | [1][2][6][7] |

| Solubility | Soluble in methanol, DMSO, and acetone. | [2][7] |

Experimental Protocols

General Protocol for Fluorescent Labeling

This protocol provides a general guideline for the use of this compound as a fluorescent probe.[7]

Materials:

-

This compound (6-AF)

-

Dimethyl sulfoxide (B87167) (DMSO) or Phosphate-Buffered Saline (PBS)

-

Target molecules (e.g., proteins, enzymes, metabolites)

-

Reaction buffer

-

Fluorometer or microplate reader

Procedure:

-

Preparation of 6-AF Stock Solution: Prepare a 1–10 mM stock solution of 6-AF in an appropriate solvent such as DMSO or PBS.[7]

-

Preparation of Target Molecules: Prepare the target molecules in a suitable buffer for the labeling reaction.

-

Labeling Reaction: Add the 6-AF stock solution to the target molecule solution to a final concentration of 1–100 µM.[7] The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for a sufficient time to allow for conjugation. The incubation time and temperature will depend on the specific application and the reactivity of the target molecule.

-

Detection: Record the fluorescence signal using a fluorometer or microplate reader with an excitation wavelength of approximately 495 nm and an emission wavelength of around 515 nm.[7]

-

Data Analysis: Compare the fluorescence intensity of the labeled sample to a negative control to confirm successful labeling and to quantify the extent of the reaction.[7]

Protocol for Labeling of Fullerene-Based Liposomes ('Buckysomes')

This compound can be used as a fluorescent labeling reagent for fullerene-based liposome (B1194612) nanostructures.[8]

Materials:

-

This compound-labeled buckysomes

-

Human Coronary Artery Endothelial Cells

-

8-chamber tissue culture slides

-

Dulbecco's Phosphate Buffered Saline (DPBS)

-

4% Paraformaldehyde

-

Antifade mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow Human Coronary Artery Endothelial Cells in 8-chamber tissue culture slides.[8]

-

Incubation with Labeled Buckysomes: Expose the cells to this compound-labeled buckysomes for 18 hours at 37°C in a 5% CO₂ incubator.[8]

-

Washing: Wash the cells with DPBS to remove unbound buckysomes.[8]

-

Fixation: Fix the cells with 4% Paraformaldehyde for 20 minutes, followed by two washes with DPBS.[8]

-

Mounting: Remove the chambers, dry the slides, and mount the fixed cells using an antifade reagent containing DAPI.[8]

-

Microscopy: Observe the cells using a fluorescence microscope to visualize the labeled buckysomes.[8]

Detection of Oxidative Protein Damage

Aldehyde groups, which are formed as a result of oxidative damage to proteins, can be detected by conjugation with decarboxylated this compound.

Materials:

-

This compound

-

6 N Hydrochloric Acid (HCl)

-

Oxidized protein sample

-

Spectrophotometer

Procedure:

-

Decarboxylation of this compound: Prepare decarboxylated this compound by dissolving it in 6 N HCl and boiling at 110°C for 24 hours.

-

Conjugation Reaction: Incubate the oxidized protein sample with the decarboxylated this compound solution to allow for the conjugation to aldehyde groups present on the damaged proteins.

-

Quantification: The amount of conjugated this compound can be quantified by measuring the absorbance at a maximum of 454 nm using a spectrophotometer. This provides a measure of the extent of oxidative protein damage.

Visualized Workflows

Caption: A logical workflow for the fluorescent labeling of proteins using this compound.

Caption: A streamlined process for the detection of aldehyde groups on oxidatively damaged proteins.

References

The Solubility Profile of 6-Aminofluorescein: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 6-aminofluorescein, a widely used fluorescent marker in biological research and drug development. The document is intended for researchers, scientists, and professionals in the field who utilize this compound for applications such as fluorescent labeling of proteins and other biomolecules.

Executive Summary

This compound is a versatile fluorescent dye valued for its utility in various biochemical and cellular assays. A comprehensive understanding of its solubility in common laboratory solvents is critical for accurate and reproducible experimental outcomes. This guide outlines the quantitative solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for its application in protein conjugation and fluorescent labeling.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. DMSO is a highly effective solvent for preparing concentrated stock solutions. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 90 - 100 | 259.13 - 287.92 | Sonication or gentle heating may be required. Use of hygroscopic DMSO can impact solubility.[1] |

| Methanol | 1 | 2.88 | Results in a clear, yellow to very dark yellow-orange solution.[2][3][4] |

| Aqueous Buffer (pH ≥ 9.0) | Soluble | Not specified | Solubility in aqueous solutions is pH-dependent. |

| Acetone | Soluble | Not specified | Qualitative data indicates solubility.[5][6] |

| Water | 50 | Not specified | Results in a clear, dark yellow solution.[3][7] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 3.3 | 9.5 | A common formulation for in vivo studies; sonication is recommended.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of saturation and can be adapted for various solvents and temperatures.

3.1 Materials

-

This compound powder

-

Solvent of interest (e.g., DMSO, methanol)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Thermostatically controlled shaker or water bath

-

Microcentrifuge

-

Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2 Procedure

-